Cas no 2171199-36-1 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

5-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral center at the 3S position and a 4-methylpentanamide side chain, offering steric and hydrophobic properties useful in modifying peptide conformation and interactions. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. The carboxylic acid terminus allows for further coupling via standard amidation protocols. This compound is particularly valuable for introducing tailored hydrophobic motifs or constrained residues into synthetic peptides, supporting research in medicinal chemistry and bioconjugation. Its purity and stability make it suitable for demanding synthetic workflows.
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid structure
2171199-36-1 structure
Product name:5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
CAS No:2171199-36-1
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6615260
PubChem ID:165567212

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
    • 2171199-36-1
    • EN300-1579863
    • 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
    • インチ: 1S/C26H32N2O5/c1-17(2)23(15-24(29)27-14-8-7-13-25(30)31)28-26(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,7-8,13-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1
    • InChIKey: ULUSFEHMQOYVOH-QHCPKHFHSA-N
    • SMILES: O(C(N[C@@H](CC(NCCCCC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 645
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.9

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1579863-1.0g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
1g
$3368.0 2023-06-04
Enamine
EN300-1579863-5.0g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
5g
$9769.0 2023-06-04
Enamine
EN300-1579863-0.05g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579863-10.0g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
10g
$14487.0 2023-06-04
Enamine
EN300-1579863-2500mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1579863-0.5g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
0.5g
$3233.0 2023-06-04
Enamine
EN300-1579863-0.1g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579863-10000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579863-5000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
5000mg
$9769.0 2023-09-24
Enamine
EN300-1579863-2.5g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
2171199-36-1
2.5g
$6602.0 2023-06-04

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 関連文献

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acidに関する追加情報

Introduction to 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid (CAS No. 2171199-36-1)

The compound 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid, identified by its CAS number 2171199-36-1, represents a significant advancement in the field of medicinal chemistry. This intricate molecule, featuring a complex amino acid derivative structure, has garnered attention due to its potential applications in therapeutic research and drug development. The presence of a fluoren-9-yl methoxycarbonyl group and a specific 3S stereochemistry underscores its synthetic complexity and the precision required in its production.

Recent studies have highlighted the importance of stereospecificity in pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme-targeting agents. The (3S) configuration of this compound suggests a tailored interaction with biological targets, which could enhance binding affinity and reduce off-target effects. This stereochemical feature is particularly relevant in the context of designing molecules that mimic natural amino acids, a strategy often employed to improve pharmacological properties.

The fluoren-9-yl methoxycarbonyl moiety is another critical aspect of this compound. Fluorene derivatives are known for their structural rigidity and luminescent properties, making them valuable in both medicinal chemistry and material science. In pharmaceutical applications, such groups can serve as anchors for further functionalization or as part of a pharmacophore that enhances solubility and bioavailability. The methoxycarbonyl group further contributes to the molecule's reactivity, enabling modifications that could lead to novel drug candidates.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple biological pathways simultaneously. The structure of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid aligns well with this trend, as its diverse functional groups provide numerous opportunities for chemical manipulation. For instance, the amide bond could be exploited for prodrug design, while the carboxylic acid terminal may serve as a linker for conjugation with other therapeutic agents.

In addition to its structural complexity, this compound exhibits promising physicochemical properties. The combination of hydrophobic fluorene-based groups with polar amide functionalities creates a balance that could enhance cell membrane permeability and metabolic stability. Such characteristics are essential for optimizing oral bioavailability, a key consideration in drug development. Preliminary computational studies suggest that the molecule may exhibit favorable solubility parameters, further supporting its potential as a lead compound.

The synthesis of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol at multiple stages underscores the importance of advanced synthetic methodologies, such as asymmetric catalysis or chiral auxiliary strategies. Recent advancements in flow chemistry have also shown promise in facilitating the synthesis of complex stereocenters under controlled conditions, which could streamline the production process.

From a biological perspective, this compound holds potential as an intermediate in the synthesis of more complex therapeutic agents. Its unique structure allows for selective modifications at various positions, enabling chemists to tailor the molecule's properties for specific applications. For example, the fluorene group could be used as a handle for photoaffinity labeling studies, while the amine functionality may serve as a site for covalent binding to biological targets.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and prioritized. Predictive models can now assess molecular properties with remarkable accuracy, helping researchers identify promising candidates more efficiently. In this context, 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid could serve as a valuable scaffold for virtual screening campaigns aimed at identifying novel bioactive molecules.

Future research directions may explore the use of this compound in combination therapies, where its multifunctional nature could provide synergistic effects with other drugs. Additionally, its potential role in targeted drug delivery systems warrants further investigation. Nanotechnology-based approaches could leverage the compound's structural features to enhance delivery efficiency, particularly in cases where specific cellular uptake is desired.

In conclusion,5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid (CAS No. 2171199-36-1) represents a fascinating example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of stereochemistry and functional groups positions it as a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an important role in shaping future developments in drug design and discovery.

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